molecular formula C12H9ClN2O2 B8347915 (6-Chloro-4-pyrimidinyl)methyl benzoate

(6-Chloro-4-pyrimidinyl)methyl benzoate

Cat. No. B8347915
M. Wt: 248.66 g/mol
InChI Key: BNORWUOBFQQZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796283B2

Procedure details

(6-Chloro-4-pyrimidinyl)methyl benzoate (Intermediate 24, 394 mg, 1.584 mmol) was dissolved in methanol (16 mL), cooled to 0° C. and treated with sodium methoxide (8.56 mg, 0.158 mmol). The resulting mixture was stirred for 4 hours. A further quantity of sodium methoxide (8.56 mg, 0.158 mmol) was added and the resulting mixture was stirrred for 18 hours. The reaction mixture was cooled to 0° C. and a further quantity of sodium methoxide (8.56 mg, 0.158 mmol) was added and the reaction mixture was stirred for 3 hours. The reaction mixture was evaporated under reduced pressure and the residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-100% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a white solid (132 mg);
Quantity
394 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
8.56 mg
Type
reactant
Reaction Step Two
Quantity
8.56 mg
Type
reactant
Reaction Step Three
Quantity
8.56 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][C:11]1[CH:16]=[C:15]([Cl:17])[N:14]=[CH:13][N:12]=1)(=O)C1C=CC=CC=1.C[O-].[Na+]>CO>[Cl:17][C:15]1[N:14]=[CH:13][N:12]=[C:11]([CH2:10][OH:9])[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
394 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1=NC=NC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1=NC=NC(=C1)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.56 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
8.56 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
8.56 mg
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the resulting mixture was stirrred for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (Biotage SP4)
WASH
Type
WASH
Details
eluting with a gradient of 0-100% ethyl acetate and iso-hexane
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 132 mg
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.